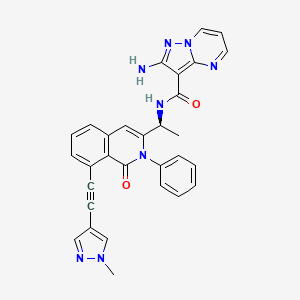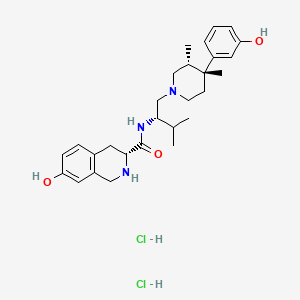
JDTic dihydrochloride
Übersicht
Beschreibung
JDTic dihydrochloride is a kappa opioid receptor (KOR) antagonist . It prevents stress-induced reinstatement of cocaine-maintained responding and has antidepressant-like effects . It is a potent antagonist of kappa-opioid receptors (KOR), blocking the κ-agonist U50, 488-induced antinociception .
Synthesis Analysis
The synthesis of JDTic analogs involves coupling piperidine to Boc-L-isoleucine using EDC and HOBt in acetonitrile. This is followed by removal of the Boc protecting group with aqueous hydrogen chloride in methanol. The amide is then reduced with borane dimethylsulfide at reflux in tetrahydrofuran .
Molecular Structure Analysis
The structure of the human kappa opioid receptor (KOR) in complex with the long-acting antagonist JDTic was solved crystallographically in 2012 . This structure, along with structures of other opioid receptors, revolutionized our understanding of opioid system function and pharmacology . The molecular formula of JDTic dihydrochloride is C28H41Cl2N3O3 .
Chemical Reactions Analysis
The design and discovery of JDTic as a potent and selective kappa opioid receptor antagonist used the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore as the lead structure . Studies demonstrated that neither the 3-methyl or 3,4-dimethyl groups present in JDTic and analogs are required to produce potent and selective κ opioid receptor antagonists .
Physical And Chemical Properties Analysis
JDTic dihydrochloride has a molecular weight of 538.55 . It is not highly lipophilic, showing high water solubility (> 45 mM) and low distribution into octanol (log D 7.4 < 2) . JDTic shows P-gp-mediated efflux .
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiochemical Preparation : A study by Berrang, Lewin, and Carroll (2008) detailed the preparation of carbon-14 labeled JDTic dihydrochloride, indicating its potential use in scientific research involving radiolabeling for tracking and analysis purposes (Berrang, Lewin, & Carroll, 2008).
Potential in Opiate Abuse Treatment : Research by Carroll, Harris, and Aceto (2005) explored the effects of JDTic on physical dependence on morphine in rats, suggesting its potential application in the treatment of opiate abuse (Carroll, Harris, & Aceto, 2005).
Role in Opioid Receptor Antagonism : Thomas et al. (2004) studied the importance of phenolic address groups in opioid kappa receptor selective antagonists, highlighting JDTic's reliance on its phenol group for affinity and antagonist activity (Thomas et al., 2004).
Pharmacodynamic Relationships : Owens et al. (2016) examined the duration of action of JDTic-like kappa-opioid receptor antagonists and their pharmacokinetics, indicating its prolonged effectiveness and potential for use in studying long-term pharmacological effects (Owens et al., 2016).
Pharmacological Properties : Carroll et al. (2004) conducted biological studies on JDTic, identifying it as a potent, long-acting, and orally active selective kappa-opioid antagonist, suggesting its utility in pharmacological research (Carroll et al., 2004).
Exploring Structural Activity Relationships : Research by Thomas et al. (2003) focused on JDTic's structure-activity relationship, underlining the significance of its stereochemistry and configuration for kappa potency and selectivity (Thomas et al., 2003).
Analogues and Kappa Receptor Antagonism : Beardsley et al. (2010) evaluated the effectiveness of JDTic analogs in kappa opioid receptor antagonism, contributing to the understanding of its pharmacological profile (Beardsley, Pollard, Howard, & Carroll, 2010).
Design and Synthesis for Pharmacological Activity : Carroll et al. (2015) investigated the necessity of methyl substituents in JDTic for antagonistic activity, contributing to the design and development of potent and selective kappa opioid receptor antagonists (Carroll, Gichinga, Kormos, Maitra, Runyon, Thomas, Mascarella, Decker, & Navarro, 2015).
In Vitro Pharmacology and ADME Profile : Kormos et al. (2014) synthesized JDTic analogues and evaluated their in vitro efficacy and ADME properties, providing insights for the development of potential drugs for CNS disorders (Kormos, Gichinga, Maitra, Runyon, Thomas, Brieaddy, Mascarella, Navarro, & Carroll, 2014).
Clinical Trial for Safety and Pharmacokinetics : A clinical trial by Buda, Carroll, Kosten, Swearingen, and Walters (2015) evaluated JDTic for safety, tolerability, and pharmacokinetics, contributing to the understanding of its effects and potential therapeutic applications (Buda, Carroll, Kosten, Swearingen, & Walters, 2015).
Zukünftige Richtungen
Despite the halt in clinical trials, new KOR antagonists with more favorable drug profiles (e.g., short-acting, improved brain penetration, etc.), such as ALKS-5461 (a combination of buprenorphine and samidorphan) and CERC-501 (formerly LY-2456302), are being developed instead . The very slow elimination of JDTic from the brain is surprising given that it undergoes active efflux, has modest affinity for homogenate, and has a shorter duration of action than nor-BNI under these conditions .
Eigenschaften
IUPAC Name |
(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3.2ClH/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22;;/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34);2*1H/t19-,25+,26+,28+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNHURYCTCUGHH-AVWZHOAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735337 | |
| Record name | (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JDTic dihydrochloride | |
CAS RN |
785835-79-2 | |
| Record name | Jdtic dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0785835792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JDTIC DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR27M77CW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



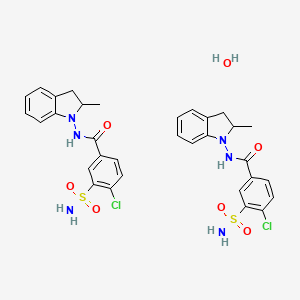

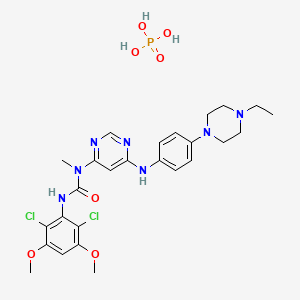

![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)
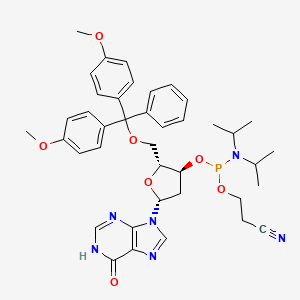

![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)

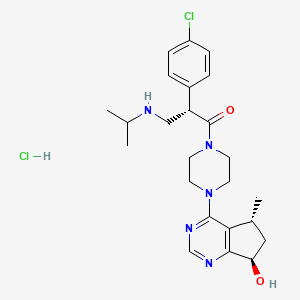
![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)
